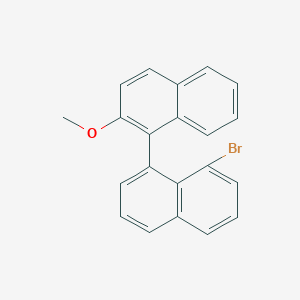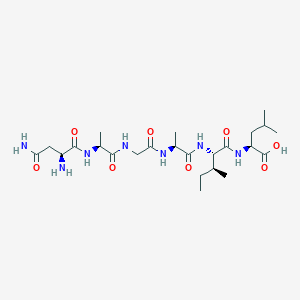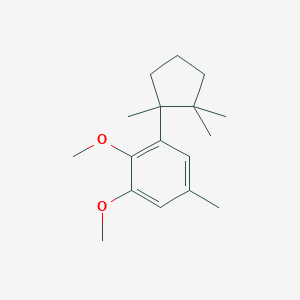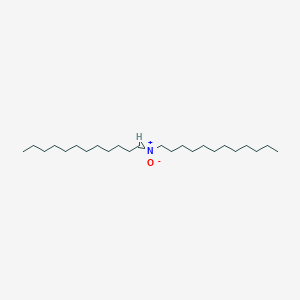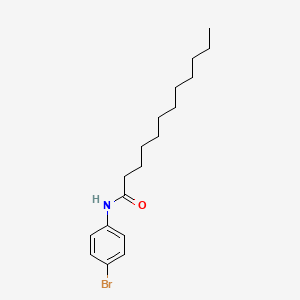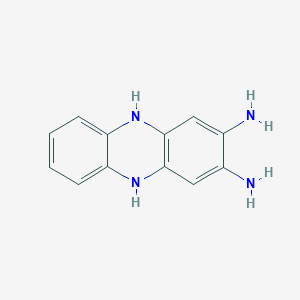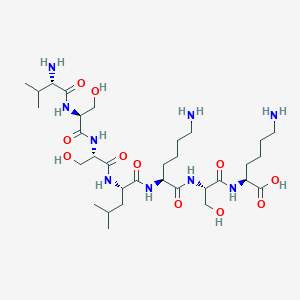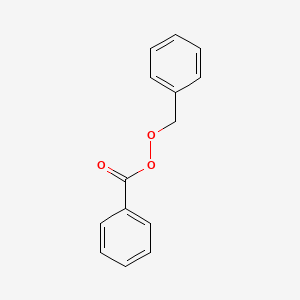
Nitric acid--acetylene (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid–acetylene (1/1) is a compound formed by the combination of nitric acid and acetylene in a 1:1 molar ratio Nitric acid is a highly corrosive and strong oxidizing agent, while acetylene is a colorless gas widely used as a fuel and a chemical building block
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nitric acid–acetylene (1/1) involves the reaction of nitric acid with acetylene under controlled conditions. The reaction is typically carried out in a well-ventilated area or under a fume hood due to the release of gases and the potential for explosive reactions. The reaction conditions include:
Temperature: The reaction is usually conducted at low temperatures to control the rate of reaction and prevent decomposition.
Pressure: The reaction is carried out at atmospheric pressure.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of nitric acid–acetylene (1/1) follows similar principles but on a larger scale. The process involves the careful handling of both nitric acid and acetylene to ensure safety and efficiency. The reaction is monitored to control the temperature and pressure, and the product is collected and purified for further use.
Chemical Reactions Analysis
Types of Reactions
Nitric acid–acetylene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides and carbon dioxide.
Reduction: Reduction reactions can lead to the formation of nitrogen-containing compounds and hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the acetylene moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out at controlled temperatures and pressures to ensure safety and efficiency.
Major Products Formed
Oxidation Products: Nitrogen oxides (e.g., nitrogen dioxide) and carbon dioxide.
Reduction Products: Nitrogen-containing compounds (e.g., amines) and hydrocarbons.
Substitution Products: Various substituted acetylene derivatives.
Scientific Research Applications
Nitric acid–acetylene (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various nitrogen-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of nitric acid–acetylene (1/1) involves the interaction of nitric acid with acetylene to form reactive intermediates. These intermediates can undergo further reactions to produce various products. The molecular targets and pathways involved include:
Nitric Acid: Acts as an oxidizing agent, facilitating the formation of reactive nitrogen species.
Acetylene: Provides a source of carbon and hydrogen for the formation of various compounds.
Comparison with Similar Compounds
Similar Compounds
Nitric Acid–Ethylene (1/1): Similar in structure but involves ethylene instead of acetylene.
Nitric Acid–Propylene (1/1): Involves propylene and has different reactivity and applications.
Nitric Acid–Butylene (1/1): Involves butylene and is used in different industrial processes.
Uniqueness
Nitric acid–acetylene (1/1) is unique due to the presence of the acetylene moiety, which imparts distinct reactivity and properties
Properties
CAS No. |
492459-59-3 |
|---|---|
Molecular Formula |
C2H3NO3 |
Molecular Weight |
89.05 g/mol |
IUPAC Name |
acetylene;nitric acid |
InChI |
InChI=1S/C2H2.HNO3/c1-2;2-1(3)4/h1-2H;(H,2,3,4) |
InChI Key |
PKMYSOAVTNXDKV-UHFFFAOYSA-N |
Canonical SMILES |
C#C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
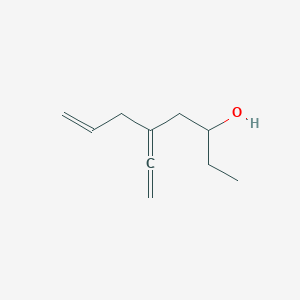
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)

